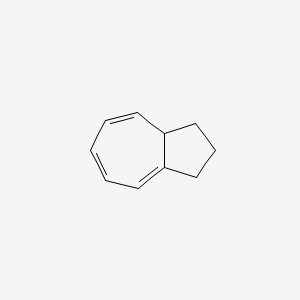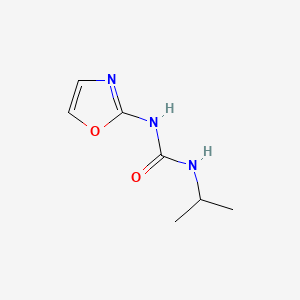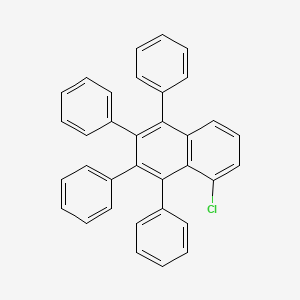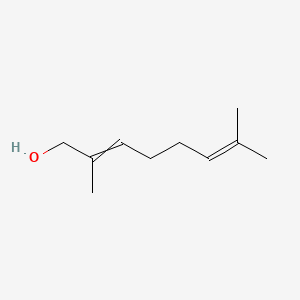![molecular formula C8H8Cl4Si B14683598 Trichloro{[2-(chloromethyl)phenyl]methyl}silane CAS No. 36147-65-6](/img/structure/B14683598.png)
Trichloro{[2-(chloromethyl)phenyl]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is a chemical compound with the molecular formula C8H8Cl4Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a phenyl group substituted with a chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane can be synthesized through the reaction of trichlorosilane with 2-(chloromethyl)benzyl chloride. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
HSiCl3+C6H4(CH2Cl)CH2Cl→C6H4(CH2Cl)CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as alcohols or amines are used under mild heating conditions.
Hydrolysis: Water or aqueous solutions are used at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes with fewer chlorine atoms.
Applications De Recherche Scientifique
Trichloro{[2-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of trichloro{[2-(chloromethyl)phenyl]methyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This dual functionality allows for a wide range of chemical modifications and applications that are not possible with simpler trichlorosilanes.
Propriétés
Numéro CAS |
36147-65-6 |
|---|---|
Formule moléculaire |
C8H8Cl4Si |
Poids moléculaire |
274.0 g/mol |
Nom IUPAC |
trichloro-[[2-(chloromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C8H8Cl4Si/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6H2 |
Clé InChI |
MFRSILUPXHDCGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


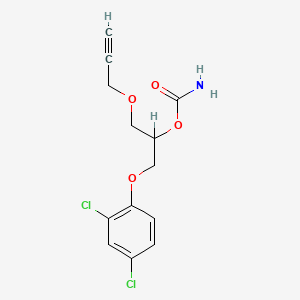
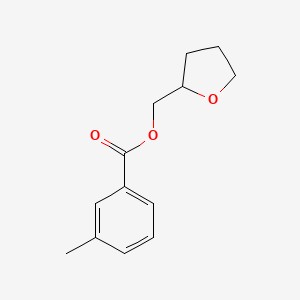
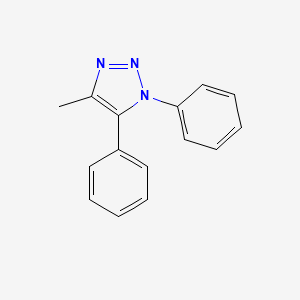
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
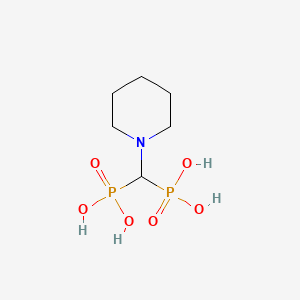
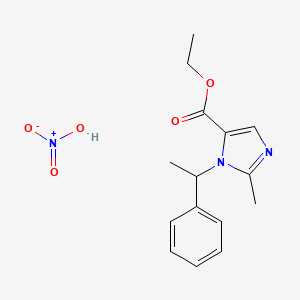
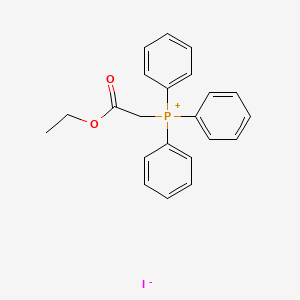
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
